molecular formula C15H16BrN3O3 B2403892 3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034427-81-9

3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2403892
CAS No.: 2034427-81-9
M. Wt: 366.215
InChI Key: XRBSIVVYPLWTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a bromobenzoyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety

Properties

IUPAC Name

3-[1-(3-bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3/c16-11-3-1-2-10(8-11)14(21)18-6-4-12(5-7-18)19-13(20)9-17-15(19)22/h1-3,8,12H,4-7,9H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBSIVVYPLWTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the bromination of benzoyl chloride to obtain 3-bromobenzoyl chloride. This intermediate is then reacted with piperidine to form 3-bromobenzoylpiperidine. The final step involves the cyclization of this intermediate with imidazolidine-2,4-dione under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

One significant application of this compound is its role as an enzyme inhibitor. It has been identified as an inhibitor of glutaminyl cyclase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of this enzyme can potentially reduce the formation of neurotoxic aggregates associated with these conditions, offering therapeutic avenues for neuroprotection.

Anticancer Activity

Research indicates that derivatives similar to 3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown potent antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma cells at low nanomolar concentrations. The mechanism often involves inducing apoptosis through morphological changes such as chromatin condensation and cell shrinkage.

Antimicrobial Properties

Preliminary studies suggest that related compounds possess antimicrobial properties. They have been tested against bacterial strains and demonstrated varying degrees of efficacy, indicating potential for development as antimicrobial agents.

Case Study 1: Antitumor Activity

A study evaluating the cytotoxic effects of imidazolidine derivatives on breast cancer cells found that compounds closely related to this compound exhibited IC50 values in the nanomolar range. The study highlighted the importance of substituents on the phenyl ring in enhancing antitumor activity.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could mitigate cell death in neuronal cultures exposed to harmful oxidative agents, suggesting potential therapeutic applications in neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis provides insights into how different modifications to the compound's structure influence its biological activity. The following table summarizes key findings:

Compound VariantIC50 (nM)Target Enzyme/Cell Line
This compound<10Glioblastoma Multiforme
Related Derivative<50Breast Adenocarcinoma

Summary of Biological Activities

The diverse biological activities exhibited by this compound highlight its potential as a valuable compound in drug discovery and development. Its roles as an enzyme inhibitor, anticancer agent, and antimicrobial agent make it a candidate for further research and clinical applications.

Mechanism of Action

The mechanism of action of 3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticonvulsant activity is attributed to its binding to voltage-gated sodium channels, thereby inhibiting neuronal excitability . The antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione Derivatives: These compounds share the imidazolidine-2,4-dione core and exhibit similar biological activities.

    Bromobenzoyl Piperidine Derivatives: Compounds with the bromobenzoyl piperidine moiety also show comparable pharmacological properties.

Uniqueness

3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H16BrN3O3
  • Molecular Weight : 366.2098 g/mol
  • CAS Number : 2034270-43-2

The structure features an imidazolidine core substituted with a piperidine and a bromobenzoyl group, which may contribute to its biological activity.

The proposed mechanism of action for related compounds involves the induction of apoptosis through both extrinsic and intrinsic pathways. This is facilitated by the modulation of key signaling proteins involved in cell survival and death . The interaction with the NLRP3 inflammasome has also been highlighted, suggesting a role in inflammatory responses that could be leveraged for therapeutic effects .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the imidazolidine ring.
  • Introduction of the piperidine moiety.
  • Bromobenzoylation to yield the final product.

Research into similar compounds has demonstrated successful synthesis routes that can be adapted for this compound, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Case Studies

Several case studies highlight the biological evaluation of compounds related to this compound:

Study Compound Cell Line IC50 (µM) Mechanism
Study 1Thiazolidin derivativeHeLa12.7Apoptosis via extrinsic pathway
Study 2Benzimidazole derivativeK5628.5NLRP3 inhibition
Study 3Similar imidazolidineA54914.9Cell cycle arrest

These studies indicate that structural modifications can significantly impact biological activity and highlight the need for further exploration of this compound's pharmacological potential.

Q & A

Q. What are the key steps in synthesizing 3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the piperidine-4-yl intermediate via alkylation of piperidine with 3-bromobenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60°C for 12 hours) .
  • Step 2: Coupling the intermediate with imidazolidine-2,4-dione using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane .
    Optimization Tips:
  • Temperature: Maintain ≤60°C to prevent decomposition of the bromobenzoyl group .
  • Solvent Choice: Use aprotic solvents (e.g., DMF or DCM) to avoid nucleophilic interference .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry of the bromobenzoyl and imidazolidine moieties. Key signals: ~7.5 ppm (aromatic protons) and 4.2 ppm (piperidine CH₂) .
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ with <2 ppm mass error .
  • HPLC-PDA: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect by-products .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethyl acetate. Resolve discrepancies (e.g., dihedral angles between aromatic rings) by refining hydrogen bonding networks (e.g., N–H⋯O interactions) .
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G* level) to compare experimental vs. optimized geometries. Address outliers (e.g., torsional strain in the piperidine ring) using conformational analysis .

Q. How can bioactivity assays be designed to evaluate its potential as a kinase inhibitor?

Methodological Answer:

  • Target Selection: Prioritize kinases with structural homology to imidazolidine-binding proteins (e.g., CDK2 or EGFR) using docking simulations (AutoDock Vina) .
  • Assay Protocol:
    • In Vitro Kinase Inhibition: Use a fluorescence-based ADP-Glo™ assay (IC₅₀ determination). Include staurosporine as a positive control .
    • Cellular Efficacy: Test in cancer cell lines (e.g., MCF-7 or A549) with cytotoxicity measured via MTT assay. Compare to structural analogs (e.g., 1-[4-bromobenzyl]piperidine derivatives) to establish SAR .

Q. What strategies mitigate low yields in the final coupling step?

Methodological Answer:

  • Catalyst Screening: Test alternative coupling agents (e.g., DCC vs. EDC) or additives (DMAP) to enhance acyl transfer efficiency .
  • Solvent Optimization: Switch to THF or DMF for improved solubility of the imidazolidine precursor .
  • By-Product Analysis: Use LC-MS to identify hydrolysis products; add molecular sieves to scavenge water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.